molecular formula NULL B1178284 HUMAN VEGF165 CAS No. 127464-60-2

HUMAN VEGF165

Cat. No. B1178284
CAS RN: 127464-60-2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

VEGF165 is a recombinant protein optimized for use in cell culture, differentiation studies, and functional assays . It is produced in human HEK 293 cells as a glycosylated homodimer . The synthesis of VEGF165 involves the small GTP-binding proteins Sar1 and Arf1, and its glycosylation in the Golgi compartment is necessary for efficient post-Golgi transport and secretion from the cells .


Molecular Structure Analysis

VEGF165 is a disulfide-linked homodimer . It has an apparent molecular mass of 45 kDa when expressed in human HEK 293 cells , and around 38-40 kDa on SDS-PAGE under non-reducing conditions, and around 18-20 kDa under reducing conditions .


Chemical Reactions Analysis

VEGF165 interacts with various other molecules in the body. For instance, it has been found to interact with a novel G-quadruplex-selective luminescent iridium (III) complex for rapid detection of oligonucleotide and VEGF165 in microfluidics . Another study developed a sensitive and selective chemiluminescence (CL) assay for VEGF165 quantitative detection based on two specific VEGF165 binding aptamers .


Physical And Chemical Properties Analysis

VEGF165 is a glycosylated homodimer with an apparent molecular mass of 45 kDa . It is stable in cell growth media and other applications due to its glycosylation . It is a solid substance with no recognized inhalation hazard .

Scientific Research Applications

Therapeutic Angiogenesis

Recombinant human vascular endothelial growth factor (rhVEGF165) has important applications in therapeutic angiogenesis . Angiogenesis, the formation of new blood vessels, is a vital component of various physiological processes in humans .

Inhibition of Pathological Angiogenesis

In addition to promoting therapeutic angiogenesis, rhVEGF165 also plays a crucial role in the inhibition of VEGF-mediated pathological angiogenesis . This is particularly important in the transition of tumors from a benign to malignant state .

Proliferation of Endothelial Cells

Human VEGF165 is used to promote the proliferation of endothelial cells . These cells line the interior surface of blood vessels and play a critical role in the circulatory system.

Promotion of Endothelial Cell Migration

Another application of Human VEGF165 is the promotion of endothelial cell migration . This is a key process in the formation of blood vessel networks during angiogenesis.

Chemo-attractant Function

Human VEGF165 serves as a chemo-attractant, inducing the migration of monocytes and osteoblasts . This function is crucial in the immune response and bone remodeling.

Increasing the Release of Certain Factors

Human VEGF165 increases the release of von Willebrand factor from endothelial cells and metallo-proteinases activity . These factors play significant roles in blood coagulation and the breakdown of extracellular matrix in normal physiological processes and disease processes respectively.

Mechanism of Action

Target of Action

Human Vascular Endothelial Growth Factor 165 (VEGF165) is a potent mediator of both angiogenesis and vasculogenesis in the fetus and adult . It primarily targets two tyrosine-kinase receptors, VEGFR-1 (flt-1) and VEGFR-2 (flk-1/KDR), which are expressed almost exclusively on endothelial cells . VEGF165 is the only splice variant that binds to co-receptors NRP-1 and NRP-2, which function to enhance VEGFR2 signaling .

Mode of Action

VEGF165 interacts with its targets by binding to heparan sulfate, which results in its retention on the cell surface and in the extracellular matrix . This binding leads to the activation of several pathways, including PI3K/Akt, p38 MAPK, FAK, and paxillin . These pathways are crucial for the regulation of angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones .

Biochemical Pathways

The activation of the PI3K/Akt, p38 MAPK, FAK, and paxillin pathways by VEGF165 has downstream effects that promote angiogenesis and vascular permeability . These pathways also play a role in endothelial cell survival, growth, and migration . The expression of the VEGFA gene, which encodes VEGF165, is upregulated via hypoxia, estrogen, and NF-κB pathways .

Pharmacokinetics

It is known that vegf165 is a disulfide-linked homodimeric protein consisting of two 165 amino acid polypeptide chains . It has a predicted molecular weight of 19.2 kDa and migrates as an approximately 28.3 kDa band in SDS-PAGE under reducing conditions due to glycosylation .

Result of Action

The action of VEGF165 results in the proliferation and survival of endothelial cells, promoting angiogenesis and vascular permeability . This makes VEGF165 a crucial regulator of blood vessel development and tissue repair . It also has implications in various physiological and pathological processes, including the development of therapeutic strategies for diseases such as cancer .

Action Environment

The action of VEGF165 can be influenced by various environmental factors. For instance, hypoxia, inflammatory cytokines, and oncogenes can induce the expression of the VEGFA gene . Furthermore, the bioactivity of VEGF165 can be prolonged in cell culture . .

Future Directions

Research on VEGF165 is ongoing, with studies exploring its role in wound healing , its unique secretion characteristics , and its potential therapeutic applications in treating wound healing disorders . Understanding VEGF trafficking can reveal additional means by which tumor vascularization can be inhibited by pharmacological interventions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for HUMAN VEGF165 involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids (including Arg, Asn, Asp, Cys, Gln, Glu, His, Ile, Leu, Lys, Met, Phe, Pro, Ser, Thr, Trp, Tyr, and Val)", "Resin (polystyrene cross-linked with 1% divinylbenzene)", "Coupling reagents (such as HBTU, HATU, or PyBOP)", "Cleavage reagents (such as trifluoroacetic acid)", "Protecting groups (such as t-butyl for Asp and Glu side chains, and trityl for Cys side chains)" ], "Reaction": [ "Loading of the first amino acid onto the resin", "Fmoc deprotection using piperidine", "Coupling of the next Fmoc-protected amino acid using a coupling reagent", "Repeating steps 2-3 until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using a cleavage reagent", "Removal of protecting groups using appropriate reagents", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using mass spectrometry and other analytical techniques" ] }

CAS RN

127464-60-2

Product Name

HUMAN VEGF165

Molecular Formula

NULL

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.